4-Hydroxyantipyrine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Probe Drug for Human Drug Metabolism:
- Researchers have used 4-hydroxyantipyrine as a probe drug to study human drug metabolism.
- A probe drug is a compound that is well-characterized and undergoes specific metabolic pathways in the body.
- By studying how the body metabolizes 4-hydroxyantipyrine, researchers can gain insights into the activity of cytochrome P450 enzymes.
- These enzymes are responsible for metabolizing a wide range of drugs and other foreign chemicals in the body.
- Understanding how these enzymes work can help researchers develop new drugs and predict how they might be metabolized in the body ().
Analytical Chemistry:
- 4-hydroxyantipyrine has also been used in analytical chemistry to develop and validate new methods for identifying and quantifying other compounds.
- One example is a study that used 4-hydroxyantipyrine as a test compound to evaluate a new flow injection analysis system for characterizing pharmaceutical compounds ().
4-Hydroxyantipyrine, also known as 4-Hydroxyphenazone, is an organic compound with the molecular formula C₁₁H₁₂N₂O₂ and a CAS number of 1672-63-5. It is characterized by a phenazone structure with a hydroxyl group at the para position of the phenyl ring. This compound is typically presented as a white to off-white crystalline powder and is soluble in organic solvents like ethanol and acetone, but less soluble in water. It has been utilized in various pharmacological applications due to its analgesic and antipyretic properties, serving as an important intermediate in the synthesis of other pharmaceutical compounds .
- The mechanism by which 4-Hydroxyantipyrine acts as a biodistribution promoter is not fully understood. Scientific research suggests it may alter the way certain drugs interact with membranes, allowing for increased penetration into specific tissues []. More research is needed to elucidate the exact mechanism.
- Data on the specific toxicity of 4-Hydroxyantipyrine is limited. As a metabolite of a medication no longer widely used, research on its safety profile is not extensive. It is generally recommended to handle unknown chemicals with caution and appropriate personal protective equipment.
- Esterification: The hydroxyl group can react with carboxylic acids to form esters.
- Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidation products.
- Substitution Reactions: The aromatic system allows for electrophilic substitution reactions, where various substituents can be introduced to the ring.
- Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones, forming imines or other derivatives.
These reactions enable the synthesis of various derivatives that may enhance biological activity or alter pharmacokinetic properties .
4-Hydroxyantipyrine exhibits notable biological activities. Primarily, it functions as an analgesic and antipyretic agent, similar to its parent compound, antipyrine. It has been shown to possess anti-inflammatory properties and may inhibit certain enzymes involved in pain pathways. Studies have indicated that it can affect drug metabolism by modulating cytochrome P450 enzymes, which play a critical role in the metabolism of many pharmaceuticals . Additionally, its ability to cross biological membranes makes it a candidate for use as a biodistribution promoter in drug formulations .
The synthesis of 4-Hydroxyantipyrine can be achieved through several methods:
- Hydroxylation of Antipyrine: This method involves the direct hydroxylation of antipyrine using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.
- Phenolic Substitution: Starting from phenazone, electrophilic aromatic substitution can introduce a hydroxyl group at the para position using suitable reagents like sodium hydroxide and phenolic compounds.
- Chemical Reduction: The reduction of certain intermediates derived from antipyrine may lead to the formation of 4-Hydroxyantipyrine.
Each method has its advantages and limitations regarding yield, purity, and environmental impact .
4-Hydroxyantipyrine finds applications across various fields:
- Pharmaceuticals: Used as an intermediate in synthesizing other analgesics and anti-inflammatory drugs.
- Research: Employed in studies investigating drug metabolism and enzyme inhibition.
- Diagnostic Tools: Utilized in assays for assessing liver function by measuring its metabolites as indicators of cytochrome P450 activity .
Interaction studies involving 4-Hydroxyantipyrine primarily focus on its effects on drug metabolism. It has been shown to interact with cytochrome P450 enzymes, affecting the metabolism of co-administered drugs. This interaction can lead to altered pharmacokinetics, which is crucial for understanding potential drug-drug interactions in clinical settings. Furthermore, its role as a biodistribution promoter suggests that it may enhance the absorption and efficacy of other therapeutic agents when used in combination .
Several compounds are structurally or functionally similar to 4-Hydroxyantipyrine. Here are some notable examples:
| Compound Name | Structure Similarity | Biological Activity | Unique Features |
|---|---|---|---|
| Antipyrine | Parent compound | Analgesic and antipyretic | Precursor to 4-Hydroxyantipyrine |
| Phenazone | Structural analog | Analgesic | Less potent than 4-Hydroxyantipyrine |
| Paracetamol | Hydroxylated derivative | Analgesic and antipyretic | More widely used; lower toxicity |
| Acetylsalicylic Acid | Related analgesic | Anti-inflammatory | Known as aspirin; different mechanism |
4-Hydroxyantipyrine's unique position lies in its specific metabolic pathways and its role in enhancing the efficacy of other drugs through modulation of enzyme activity. Its distinct chemical properties allow it to serve both as a therapeutic agent and an important research tool .
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








